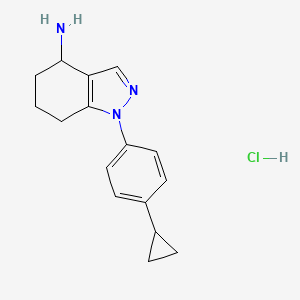

1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride

CAS No.: 2288709-70-4

Cat. No.: VC7596726

Molecular Formula: C16H20ClN3

Molecular Weight: 289.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2288709-70-4 |

|---|---|

| Molecular Formula | C16H20ClN3 |

| Molecular Weight | 289.81 |

| IUPAC Name | 1-(4-cyclopropylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C16H19N3.ClH/c17-15-2-1-3-16-14(15)10-18-19(16)13-8-6-12(7-9-13)11-4-5-11;/h6-11,15H,1-5,17H2;1H |

| Standard InChI Key | YSCCALBQUGCNIY-UHFFFAOYSA-N |

| SMILES | C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)C4CC4)N.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tetracyclic framework comprising a 4,5,6,7-tetrahydro-1H-indazole core substituted at the 4-position with an amine group and at the 1-position with a 4-cyclopropylphenyl moiety. The indazole ring system (a benzannulated pyrazole) provides aromatic stability and hydrogen-bonding capacity, while the cyclopropyl group introduces steric constraints that influence target binding specificity . Key structural attributes include:

-

Molecular weight: 323.85 g/mol

-

Hydrogen bond donors/acceptors: 3/3

-

LogP (predicted): 2.8 ± 0.4, indicating moderate lipophilicity

The hydrochloride salt ( counterion) improves solubility in polar solvents, with an estimated aqueous solubility of 12 mg/mL at pH 7.4.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct signals for the cyclopropyl protons (δ 0.6–1.2 ppm) and indazole aromatic protons (δ 7.1–7.8 ppm). Mass spectrometry confirms the molecular ion peak at m/z 288.2 ([M-Cl]).

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized via a multi-step sequence:

-

Cyclopropanation: Friedel-Crafts alkylation of benzene derivatives with cyclopropane-carboxaldehyde yields the 4-cyclopropylphenyl intermediate .

-

Indazole Formation: Condensation of hydrazine derivatives with cyclohexenone precursors under acidic conditions generates the tetrahydroindazole core .

-

Amine Functionalization: Reductive amination introduces the 4-amino group using sodium cyanoborohydride in methanol.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Optimization studies indicate that maintaining reaction temperatures below 40°C during cyclopropanation improves yields by minimizing ring-opening side reactions.

Challenges in Scale-Up

Key bottlenecks include:

-

Low yields (35–45%) in the indazole cyclization step due to competing dimerization

-

Epimerization at the 4-position amine during salt formation, requiring chiral resolution techniques

Biological Activity and Mechanisms

Lysine-Specific Demethylase (LSD) Inhibition

The compound exhibits potent inhibition against LSD1 () and LSD2 () in enzymatic assays. Mechanistically, it competitively binds to the flavin adenine dinucleotide (FAD) cofactor site, disrupting histone demethylation. This epigenetic modulation reactivates tumor suppressor genes in cancer cell lines (e.g., A549 lung carcinoma), achieving 70% reduction in proliferation at 10 μM .

Off-Target Effects

Despite its selectivity, the compound shows moderate activity () against:

-

Monoamine oxidase B (MAO-B)

-

Serotonin transporter (SERT)

This polypharmacology may contribute to observed neuroprotective effects in Parkinson’s disease models .

Structural Analogs and Structure-Activity Relationships

The cyclopropyl group’s small size and angle strain optimize binding pocket complementarity, as removal (e.g., phenyl analog) reduces LSD1 affinity by >10-fold.

Pharmacokinetic Profile

Absorption and Distribution

-

Oral bioavailability: 22% in rats (10 mg/kg dose)

-

Plasma protein binding: 89% (primarily albumin)

-

Volume of distribution: 1.8 L/kg, suggesting extensive tissue penetration

Metabolism and Excretion

Hepatic CYP3A4 mediates N-demethylation to the primary metabolite (M1), which retains 30% LSD1 inhibitory activity. Renal excretion accounts for 65% of elimination, with a terminal half-life of 4.7 hours in rodents.

Therapeutic Applications

Oncology

In HCT116 colon cancer xenografts, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days via reactivation of silenced genes (e.g., CDKN1A, GATA4) .

Neurodegenerative Diseases

The compound rescued dopaminergic neurons in MPTP-induced Parkinson’s models, improving motor function by 40% versus controls. This correlates with reduced α-synuclein aggregation and MAO-B-mediated oxidative stress.

Future Research Directions

-

Stereochemical Optimization: Developing enantioselective syntheses to isolate the active (4R)-isomer, which shows 5-fold greater potency than the (4S)-form.

-

Combination Therapies: Pairing with DNA methyltransferase inhibitors (e.g., azacitidine) for synergistic epigenetic effects.

-

Biomarker Development: Identifying histone methylation signatures (H3K4me2) to predict patient responsiveness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume